Cas no 8001-28-3 (Croton oil)

Croton oil Chemical and Physical Properties
Names and Identifiers
-
- OIL OF CROTON
- crotonoel
- crotonresin
- crotontigliuml.oil
- oils,croton
- oleumtiglii
- CROTON OIL
- CCRIS 648
- Crotonoel [German]
- Olin di croton
- UNII-WK97EQG57S
- Croton tiglia seed oil
- Croton tiglium seed oil
- Fats and Glyceridic oils, croton (13C, 14C, 15C)
- Oils, croton (10C, 15C)
- Oils, glyceridic, croton (12C)
- Croton oils
- MeSH ID: D003436
- MFCD00065372
- N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- 2-ACETAMIDO-2-DEOXY-D-[1-13C]GALACTOSE
- N-acetylmannosamine
- N-Acetylhexosamine
- 14215-68-0
- SCHEMBL19604061
- N-Acetyl-D-glucosamine-d3
- FT-0629805
- N-(2,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide
- 2-Acetamido-2-Deoxy-Hexose
- 2-[2-13C]ACETAMIDO-2-DEOXY-D-GLUCOSE
- HMS3373E07
- 2-ACETAMIDO-2-DEOXY-D-[2-13C]GLUCOSE
- SCHEMBL24105621
- 2-ACETAMIDO-2-DEOXY-D-[UL-13C6]GLUCOSE
- 2-Acetamido-2-Deoxy-Hexopyranose
- FT-0661244
- 2-(Acetylamino)-2-deoxyhexopyranose #
- Croton Oil ,
- N-Acetylmannosamine; ManNAc
- MLS001333153
- N-Acetyl-Hexosamine
- 8001-28-3
- 2-[1,2-13C2]ACETAMIDO-2-DEOXY-D-GLUCOSE
- 72-87-7
- DTXSID80859634
- SB46979
- 2-Deoxy-2-(acetylamino)-D-glucopyranose
- Q27107455
- Cyclic N-Acetyl-mannosamine
- L001205
- N-Acetylchondrosamine
- SCHEMBL256545
- AKOS030212680
- MLS001333154
- CHEMBL83479
- SB45257
- 2-Acetamido-2-Deoxy-Hexopyranoside
- SB47153
- N-(2,4,5-Trihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide,(N-Acetyl-D-
- 2-[15N]ACETAMIDO-2-DEOXY-D-[1-13C]GLUCOSE
- SMR000857252
- EN300-270189
- 478529-39-4
- NS00096435
- FT-0661285
- HexNAc
- 478518-87-5
- 6-Acetamido-6-deoxy-.alpha.-D-glucopyranose
- 2-[15N]ACETAMIDO-2-DEOXY-D-GLUCOSE
- FT-0629816
- J-007607
- Z1509532067
- 2-[15N]ACETAMIDO-2-DEOXY-D-[UL-13C6]GLUCOSE
- 2-[1-13C]ACETAMIDO-2-DEOXY-D-GLUCOSE
- 2-[1,2-13C2,15N]ACETAMIDO-2-DEOXY-D-[1-13C]GLUCOSE
- N-acetyl-d-man-nosamine
- SY057410
- 2-acetamido-2-deoxy-D-[1-13C]glucose
- 478518-53-5
- 2-[1,2-13C2,15N]ACETAMIDO-2-DEOXY-D-[UL-13C6]GLUCOSE
- 478518-85-3
- CHEBI:7203
- 2-[1,2-13C2]ACETAMIDO-2-DEOXY-D-[UL-13C6]GLUCOSE
- 478529-43-0
- HMS2233G11
- FT-0636621
- C02711
- 6-Acetamido-6-deoxy-acpha-D-glucopyranose
- SCHEMBL24978032
- DB-056247
- 4773-29-9
- n-acetyl mannosamine
- N-Acetyl-2-amino-2-deoxy-D-glucose
- N-Acetylglucosamine; 2-Acetamido-2-deoxy-D-glucopyranose
- Croton oil
-
- MDL: MFCD00130880
- Inchi: InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)
- InChI Key: OVRNDRQMDRJTHS-UHFFFAOYSA-N
- SMILES: CC(=O)NC1C(C(C(OC1O)CO)O)O
Computed Properties
- Exact Mass: 616.39768
- Monoisotopic Mass: 221.08993720g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 5
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 119Ų
- XLogP3: -1.7
Experimental Properties
- Color/Form: Yellowish to brownish yellow viscous liquid with slight unpleasant smell
- Density: 0.94 g/mL at 25 °C(lit.)
- Flash Point: 74 °C
- Refractive Index: n20/D 1.477
- Water Partition Coefficient: Soluble in alcohol, chloroform, ether, and petroleum ether. Insoluble in water.
- PSA: 130.36
- Merck: 2598
Croton oil Security Information
-
Symbol:
- Prompt:dangerous
- Hazard Statement: H301-H315-H319
- Warning Statement: P264-P270-P280-P301+P310+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P405-P501
- Hazardous Material transportation number:2810
- WGK Germany:3
- Safety Instruction: 23-24/25
- RTECS:GQ6300000
- Safety Term:23-24/25
- Packing Group:III
- HazardClass:6.1(b)
- PackingGroup:III
- TSCA:Yes
Croton oil Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0421-5ml |
Croton oil |
8001-28-3 | 5ml |
¥830.0 | 2022-06-10 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X66755-1ml |
Croton Oil |
8001-28-3 | ≥95% | 1ml |
¥98.0 | 2023-09-05 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C865142-500ml |
Croton Oil |
8001-28-3 | ≥95% | 500ml |
¥5,599.00 | 2022-01-13 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C304665-1ml |
Croton oil |
8001-28-3 | ≥95% | 1ml |
¥116.90 | 2023-09-03 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C304665-25ml |
Croton oil |
8001-28-3 | ≥95% | 25ml |
¥861.90 | 2023-09-03 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C304665-5ml |
Croton oil |
8001-28-3 | ≥95% | 5ml |
¥309.90 | 2023-09-03 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C0421-5ML |
Croton Oil |
8001-28-3 | 5ml |
¥830.00 | 2024-04-15 | ||
LKT Labs | C6957-100 ml |
Croton Oil |
8001-28-3 | 100ml |
$314.80 | 2023-07-11 | ||
abcr | AB348065-10g |
Croton oil; . |
8001-28-3 | 10g |
€80.10 | 2024-04-16 | ||
abcr | AB348065-100g |
Croton oil; . |
8001-28-3 | 100g |
€319.00 | 2024-04-16 |
Croton oil Related Literature
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
Additional information on Croton oil
Properties and Applications of Croton oil (CAS No. 8001-28-3)
Croton oil, with the chemical name 2-Butenoic acid, 3-methyl-, is a naturally occurring unsaturated fatty acid derivative. Its CAS number, 8001-28-3, identifies it as a distinct chemical compound with a molecular formula of C₈H₈O₂. This compound is widely recognized for its unique chemical properties and has found applications in various scientific and industrial domains. The molecular structure of Croton oil features a conjugated diene system, which contributes to its reactivity and makes it a valuable intermediate in organic synthesis.
The historical significance of Croton oil dates back to ancient times, where it was used for its medicinal properties. However, modern research has focused on its pharmacological effects, particularly in the context of anti-inflammatory and analgesic applications. Recent studies have highlighted the compound's potential in modulating immune responses, making it a subject of interest in immunology research. The presence of active compounds such as crotonic acid derivatives has been linked to its biological activities, which include the ability to inhibit certain inflammatory pathways.
In the realm of pharmaceutical research, Croton oil has been investigated for its role in drug development. Its chemical structure allows for modifications that can enhance bioavailability and therapeutic efficacy. Researchers are exploring synthetic derivatives of Croton oil to develop novel anti-inflammatory agents that could serve as alternatives or complements to existing treatments. The compound's ability to interact with cellular receptors and enzymes has opened new avenues for studying mechanisms related to pain perception and inflammation.
Industrial applications of Croton oil are also noteworthy. It serves as a precursor in the production of various specialty chemicals, including fragrances and plasticizers. The unsaturated nature of its double bonds makes it useful in polymer chemistry, where it can be incorporated into materials to improve flexibility and durability. Additionally, advancements in green chemistry have led to the exploration of sustainable methods for synthesizing Croton oil, reducing reliance on traditional petrochemical sources.
The agricultural sector has also benefited from the use of Croton oil derivatives. Certain compounds derived from Croton oil exhibit properties that can protect crops from pests and diseases. These bioactive molecules are being tested as natural alternatives to synthetic pesticides, aligning with global trends toward environmentally friendly agricultural practices. The versatility of Croton oil in this context underscores its importance beyond traditional pharmaceuticals.
Recent breakthroughs in analytical chemistry have improved our understanding of Croton oil's composition and purity standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) allow researchers to isolate and quantify specific components within the compound, ensuring consistency in experimental results. These advancements have paved the way for more precise applications in both research and industry.
The regulatory landscape surrounding Croton oil is another area of interest. While it is not classified as a hazardous material under current guidelines, proper handling protocols are essential due to its potential irritant properties. Manufacturers and researchers must adhere to safety standards to mitigate risks associated with exposure. Regulatory bodies continue to monitor the use of Croton oil to ensure its applications remain safe and effective.
Future research directions for Croton oil include exploring its potential in nanomedicine and targeted drug delivery systems. The compound's ability to cross biological membranes suggests it could be used as a carrier for therapeutic agents, improving treatment outcomes for various conditions. Additionally, studies are ongoing to assess its role in combating antibiotic-resistant bacteria, leveraging its antimicrobial properties.
The global market for Croton oil is expanding, driven by increasing demand from pharmaceutical companies and industrial manufacturers. Supply chains are being optimized to meet this growing demand while maintaining quality control measures. Collaborative efforts between academia and industry are fostering innovation, leading to new applications and refinements in existing processes.
In conclusion, Croton oil (CAS No. 8001-28-3) is a multifaceted compound with significant implications across multiple sectors. Its unique chemical properties make it valuable in pharmaceuticals, agriculture, and industrial chemistry. Ongoing research continues to uncover new possibilities for this versatile substance, reinforcing its importance in modern science and technology.
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